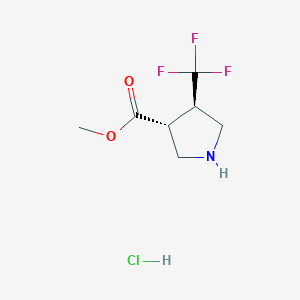

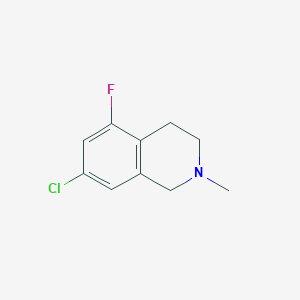

7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

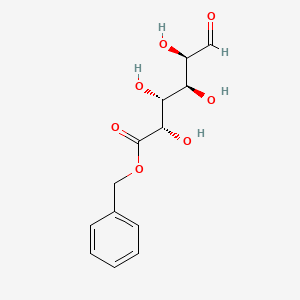

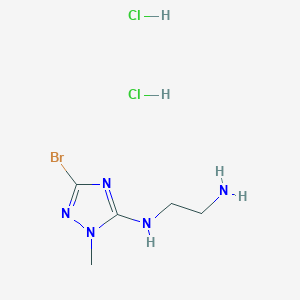

“7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline” is a cyclic compound, specifically a type of tetrahydroisoquinoline. Tetrahydroisoquinolines are a class of organic compounds containing a tetrahydroisoquinoline moiety, which consists of a benzene connected to a nitrogenous cycle by a C-N bond to form a 1-azabicyclo[3.3.1]nonane skeleton .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydroisoquinoline ring, with the chloro, fluoro, and methyl groups attached at the 7, 5, and 2 positions, respectively .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the chloro, fluoro, and methyl groups could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the chloro, fluoro, and methyl groups. For example, these groups could influence the compound’s polarity, solubility, and stability .Aplicaciones Científicas De Investigación

Tetrahydroisoquinolines in Therapeutics

1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, including 7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, have been extensively studied for various therapeutic applications. Initially recognized for neurotoxic effects, certain THIQ compounds have been found to exhibit neuroprotective properties, potentially preventing Parkinsonism in mammals. The THIQ scaffold has gained attention in drug discovery, especially for anticancer therapies, evidenced by the FDA approval of trabectedin for treating soft tissue sarcomas. This reflects a broader scope in the medicinal use of THIQ derivatives for combating cancer, CNS disorders, infectious diseases like malaria, tuberculosis, HIV, and metabolic disorders (Singh & Shah, 2017).

Neuroprotective and Antiaddictive Properties

The neuroprotective, antiaddictive, and antidepressant-like activities of unsubstituted non-catechol tetrahydroisoquinolines present in the mammalian brain, such as 1MeTIQ, have been investigated. These compounds demonstrate complex mechanisms of neuroprotection in neurodegenerative diseases. They are believed to inhibit monoamine oxidase (MAO), scavenge free radicals, and antagonize the glutamatergic system, suggesting their potential as novel drugs for depression, addiction, and neuroprotection (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Excited State Hydrogen Atom Transfer in Molecular Clusters

Research on excited-state hydrogen atom transfer (ESHAT) reactions in solvent wire clusters attached to aromatic scaffolds like 7-hydroxyquinoline provides insights into molecular processes that could be relevant for understanding the behavior of THIQ derivatives in complex molecular systems. These studies highlight the potential of THIQ and related compounds in exploring fundamental chemical reactions and processes (Manca, Tanner, & Leutwyler, 2005).

Pharmacological Review of Chlorogenic Acid

Chlorogenic acid, a phenolic compound, shares structural similarities with THIQ derivatives and demonstrates a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This underscores the potential of structurally related compounds, like THIQ derivatives, in offering therapeutic benefits across a broad spectrum of conditions (Naveed et al., 2018).

Insights into 8-Hydroxyquinolines

The study of 8-hydroxyquinoline derivatives, with their significant biological activities and metal chelation properties, underscores the therapeutic potential of THIQ derivatives in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This highlights the importance of exploring the pharmacological applications of THIQ derivatives for developing novel therapeutic agents (Gupta, Luxami, & Paul, 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-chloro-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN/c1-13-3-2-9-7(6-13)4-8(11)5-10(9)12/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSALBPDVUFHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)